2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid
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Overview
Description
2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid is a complex organic compound that features a thiazole ring, a phenylethynyl group, and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Phenylethynyl Group: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated thiazole derivative in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Difluoroacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or thiourea can be used in substitution reactions.
Major Products
Oxidation: Phenylacetic acid derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting thiazole-containing enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of thiazole derivatives with biological macromolecules, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors that recognize the thiazole ring. The phenylethynyl group may enhance binding affinity through π-π interactions, while the difluoroacetic acid moiety can participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid: Lacks the difluoro substitution, which may affect its reactivity and binding properties.
2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]-2,2-dichloroacetic acid: Contains chlorine instead of fluorine, which can influence its chemical stability and biological activity.
Uniqueness
2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid is unique due to the presence of both the phenylethynyl group and the difluoroacetic acid moiety. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2770359-26-5 |
---|---|
Molecular Formula |
C13H6ClF2NO2S |
Molecular Weight |
313.7 |
Purity |
95 |
Origin of Product |
United States |
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